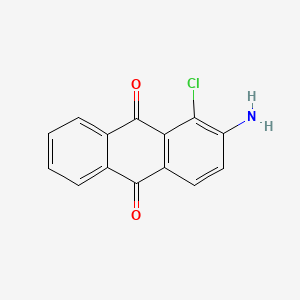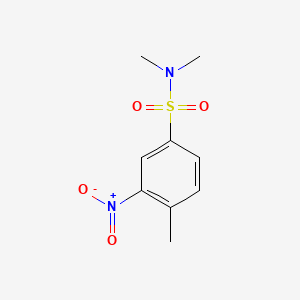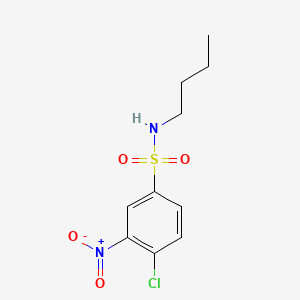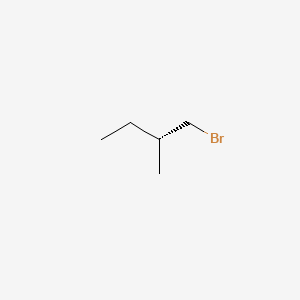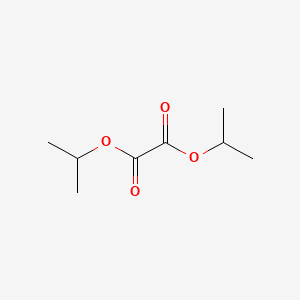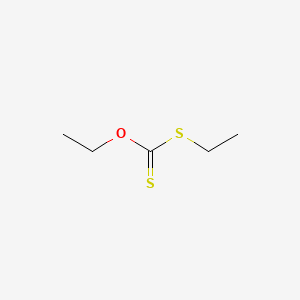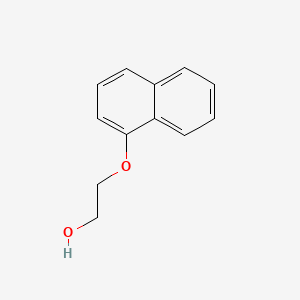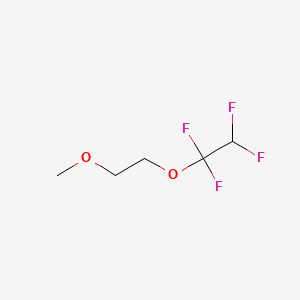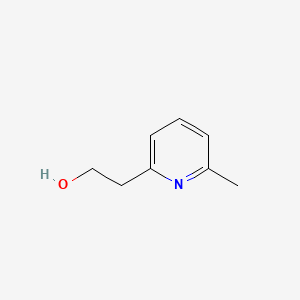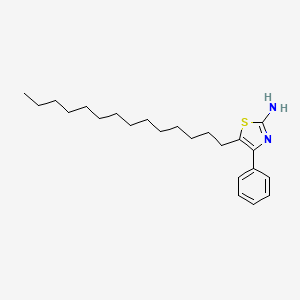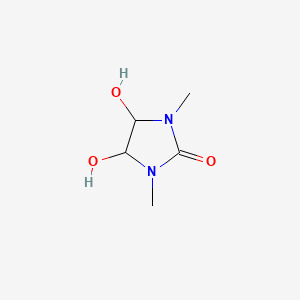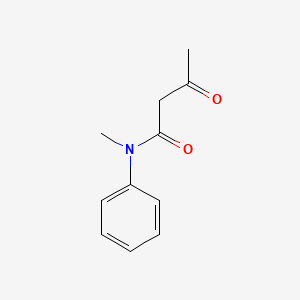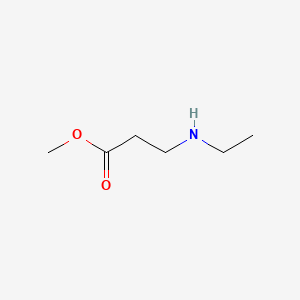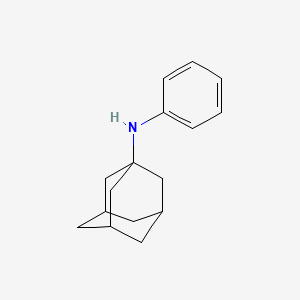
N-phenyladamantan-1-amine
Vue d'ensemble
Description
N-Phenyladamantan-1-amine is a chemical compound with the formula C16H21N . It is a derivative of adamantane, a type of diamondoid, which are nanoscale substructures of the sp3-hybridized diamond lattice . Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties .
Applications De Recherche Scientifique
N-Formylation Using Phenylsilane and CO2
N-phenyladamantan-1-amine has been studied in the context of N-formylation using phenylsilane and CO2. A study using a ZnO catalyst demonstrated the possibility of selective N-formylation under mild conditions. This approach is significant for fine chemical synthesis and CO2 capture (Wang et al., 2021).
Fluorescence of Catechol Amines and Derivatives
Research into the fluorescence properties of catechol amines, which includes derivatives like N-phenyladamantan-1-amine, has shown that these compounds exhibit unique fluorescence when exposed to certain conditions. This property can be leveraged in various applications, including imaging and diagnostic tools (Falck et al., 1962).
Use as N-Acylating Agents
N-phenyladamantan-1-amine derivatives have been used as N-acylating agents. A study demonstrated their utility in the production of amides under solvent-free conditions, which is a vital process in pharmaceutical manufacturing and organic synthesis (Chapman et al., 2018).
Electrophilic Aminating Agents
N-phenyladamantan-1-amine and its derivatives have been explored as electrophilic aminating agents. This research is crucial in the development of efficient methods for C-N bond formation, a fundamental step in the synthesis of many biologically active compounds (Kattamuri et al., 2017).
N- and O-Acetylation of Carcinogenic Amines
The N- and O-acetylation of carcinogenic amines, including N-phenyladamantan-1-amine, has been studied for its role in carcinogenesis. Understanding these processes is critical in assessing the risk and mechanisms of carcinogenesis associated with aromatic amines (Minchin et al., 1992).
Binding and Stability Enhancement
Research into the molecular binding of N-phenyladamantan-1-amine with β-cyclodextrin indicates potential applications in pharmacology for enhancing the stability and targeted transport of this compound in the body, and preventing premature degradation (ChemChemTech, 2023).
Stimuli-responsive Tertiary Amine Methacrylate-based Copolymers
N-phenyladamantan-1-amine derivatives have been incorporated into tertiary amine methacrylate-based block copolymers, which show significant responsiveness to various external stimuli like pH, temperature, and salts. These polymers have broad applications in drug delivery, diagnostics, and antibacterial coatings, among others (Hu et al., 2014).
Expedient Synthesis for Fine and Bulk Chemicals
N-phenyladamantan-1-amine has been involved in the synthesis of N-methyl- and N-alkylamines, which are crucial in the production of life-science molecules. A study showcased an expedient reductive amination process using cobalt oxide nanoparticles, highlighting the compound's role in the synthesis of various amines and amino acid derivatives (Senthamarai et al., 2018).
Enzymatic Decarboxylation and Isotopic Studies
The enzymatic decarboxylation of N-phenyladamantan-1-amine has been investigated for its potential in isotopic studies. This research is particularly relevant in understanding the transformation of amino acids into amines (Udenfriend & Cooper, 1953).
Carbonylation of Amines
Studies on the carbonylation of amines, including N-phenyladamantan-1-amine, have revealed the possibility of synthesizing symmetrical and unsymmetrical ureas and lactams. This process is significant in the development of new methods for amide bond formation in organic synthesis (Orito et al., 2006).
Predicting Chemical Transformations
Tandem mass spectrometry has been used to predict the chemical transformations of N-phenyladamantan-1-amine derivatives. This innovative approach aids in understanding the reactivity and potential applications of these compounds (Wang et al., 2006).
Volatile Amine Detection
Research on a metal-organic coordination material derived from N-phenyladamantan-1-amine has shown potential for discriminative detection of alkylamines. This application is crucial for environmental monitoring and safety due to the high toxicity of amines (Sui et al., 2018).
Photodegradation of Amine Drugs
Studies on the photodegradation of amine drugs, including N-phenyladamantan-1-amine, highlight their environmental impact and degradation pathways under simulated sunlight. This research is important for understanding the environmental fate of pharmaceutical compounds (Chen et al., 2009).
Propriétés
IUPAC Name |
N-phenyladamantan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N/c1-2-4-15(5-3-1)17-16-9-12-6-13(10-16)8-14(7-12)11-16/h1-5,12-14,17H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOYQKQNTMZHRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20307700 | |
| Record name | N-phenyladamantan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20307700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyladamantan-1-amine | |
CAS RN |
33187-62-1 | |
| Record name | NSC194593 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194593 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-phenyladamantan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20307700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


